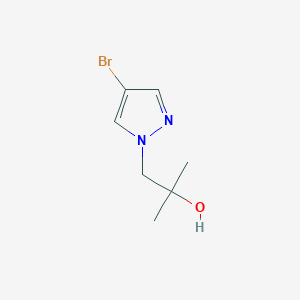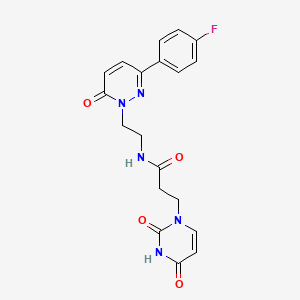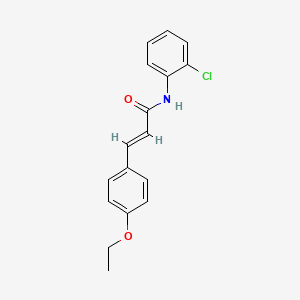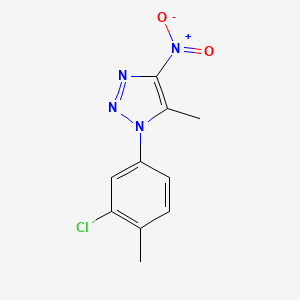
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using methods such as DFT/B3LYP molecular modeling methodology . This analysis often includes the calculation of HOMO–LUMO energies and Fukui’s indices .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For example, the HOMO–LUMO energies and Fukui’s indices can be established by applying the DFT/B3LYP molecular modeling methodology .Scientific Research Applications
Antibacterial and Antifungal Applications
Thiophene derivatives have been synthesized and tested for their antibacterial and antifungal activities. A study by Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, which exhibited antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antioxidant Properties
Thiophene derivatives have also been explored for their antioxidant properties. The study on quantum-chemical calculations of 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates by Volod’kin et al. (2013) demonstrated the potential of these compounds to act as antioxidants in a biological environment, indicating their utility in mitigating oxidative stress (Volod’kin, Zaikov, Burlakova, & Lomakin, 2013).
Molecular Docking Studies
Molecular docking studies have been used to explore the potential of thiophene derivatives as inhibitors for various biological targets. For instance, Kausar et al. (2021) designed, synthesized, and evaluated thiophene-2-carboxamide Schiff base derivatives as inhibitors for acetylcholinesterase and butyrylcholinesterase, showcasing their potential in treating diseases related to enzyme dysfunction (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Photostabilizers for PVC
Thiophene derivatives have been synthesized and evaluated as photostabilizers for rigid poly(vinyl chloride) (PVC), indicating their application in enhancing the durability of PVC materials against UV-induced degradation. Balakit et al. (2015) synthesized new thiophene derivatives that effectively reduced the level of photodegradation in PVC films (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Mechanism of Action
Future Directions
Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing advanced compounds with a variety of biological effects .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-6-7-17-13(4-1-2-5-13)10-14-12(16)11-3-8-18-9-11/h3,8-9,15H,1-2,4-7,10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBGQZLGJPAXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)



![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)
![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)
![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)
![2-(6-Cyclopropylpyridazin-3-yl)-5-(2-fluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892469.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)
